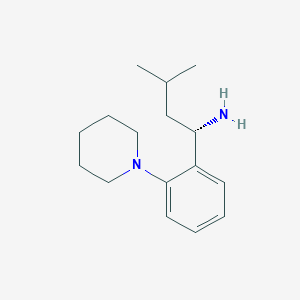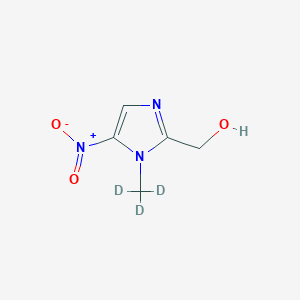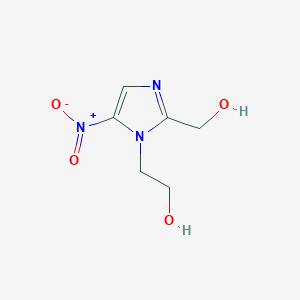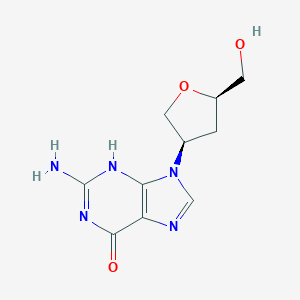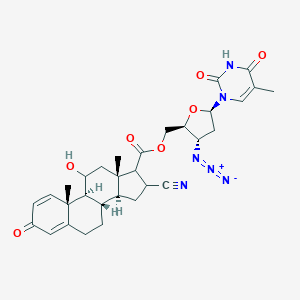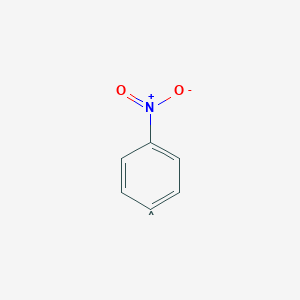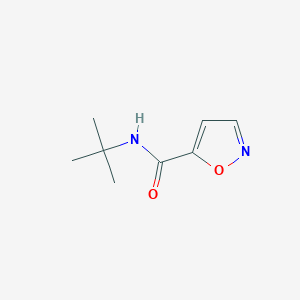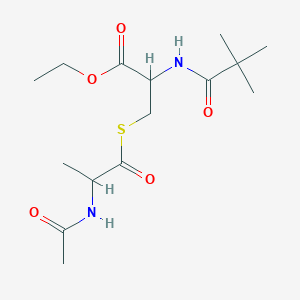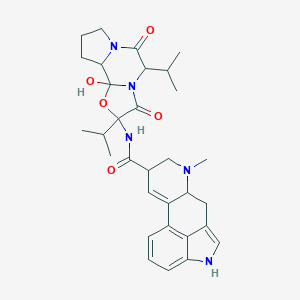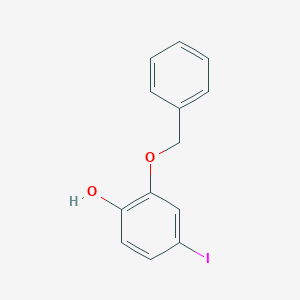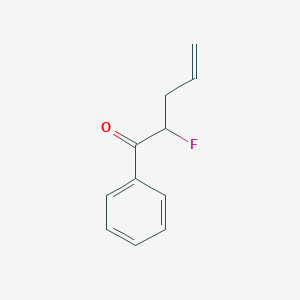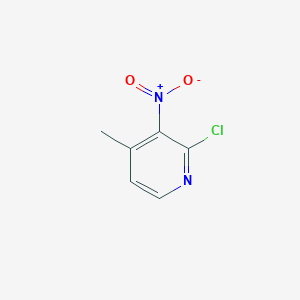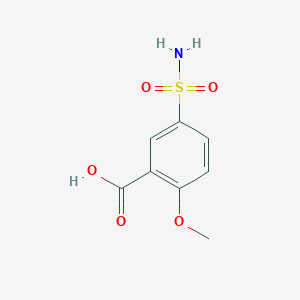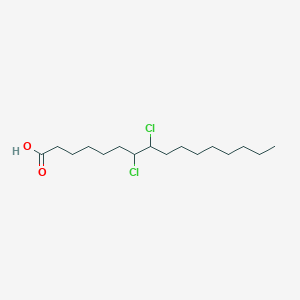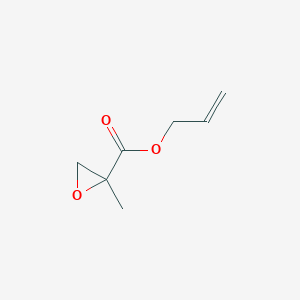
Prop-2-enyl 2-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2-methyloxirane-2-carboxylate, also known as methacrylic acid 2-methyl-2-oxiranyl ester, is a chemical compound commonly used in the production of polymers, coatings, adhesives, and dental materials. It is a colorless liquid with a pungent odor and is highly flammable.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2-methyloxirane-2-carboxylate has numerous scientific research applications. It is commonly used in the production of polymers, which have a wide range of industrial and commercial applications. Additionally, it is used in the production of dental materials, such as composite resins and adhesives. Prop-2-enyl 2-methyloxirane-2-carboxylate is also used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Prop-2-enyl 2-methyloxirane-2-carboxylate is not well understood. However, it is believed to act as a cross-linking agent, which helps to strengthen the bonds between polymer chains. This results in the formation of stronger and more durable materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Prop-2-enyl 2-methyloxirane-2-carboxylate. However, it is known to be highly toxic and can cause skin irritation and respiratory problems if inhaled or ingested. It is also a potential carcinogen and should be handled with extreme caution.
Vorteile Und Einschränkungen Für Laborexperimente
Prop-2-enyl 2-methyloxirane-2-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive, which makes it useful for the synthesis of various materials. However, it is highly toxic and requires careful handling to avoid exposure. Additionally, its use is limited by its potential health risks.
Zukünftige Richtungen
There are several future directions for research involving Prop-2-enyl 2-methyloxirane-2-carboxylate. One area of interest is the development of safer and more efficient synthesis methods. Additionally, researchers are exploring the potential use of Prop-2-enyl 2-methyloxirane-2-carboxylate in the production of new materials with improved properties. Finally, there is ongoing research into the potential health risks associated with the use of this compound and ways to mitigate these risks.
Synthesemethoden
Prop-2-enyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of Prop-2-enyl 2-methyloxirane-2-carboxylate acid with epichlorohydrin. This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a quaternary ammonium salt. The resulting product is then purified through distillation or chromatography.
Eigenschaften
CAS-Nummer |
140914-83-6 |
|---|---|
Produktname |
Prop-2-enyl 2-methyloxirane-2-carboxylate |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
prop-2-enyl 2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-3-4-9-6(8)7(2)5-10-7/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
TVKILNYXJLPSST-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C(=O)OCC=C |
Kanonische SMILES |
CC1(CO1)C(=O)OCC=C |
Synonyme |
Oxiranecarboxylic acid, 2-methyl-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



